4-Acetamido-2-fluorobenzene-1-sulfonyl chloride chemical properties
4-Acetamido-2-fluorobenzene-1-sulfonyl chloride chemical properties
An In-depth Technical Guide to 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride: A Keystone Reagent in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride, a specialized building block with significant potential in medicinal chemistry and drug development. Given the compound's specific substitution pattern, publicly available experimental data is limited. Therefore, this document synthesizes information from structurally related analogues and fundamental chemical principles to offer expert-driven insights into its properties, synthesis, reactivity, and applications.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and membrane permeability. 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride emerges as a molecule of interest by combining three critical pharmacophoric elements: a reactive sulfonyl chloride handle for covalent linkage, a hydrogen-bonding acetamido group, and a strategically placed fluorine atom. This trifecta of functionality makes it an invaluable scaffold for synthesizing novel sulfonamide-based therapeutics, particularly in the realm of kinase inhibitors and antibacterial agents.[1][2]
Section 1: Molecular Profile and Physicochemical Properties
The precise arrangement of substituents on the phenyl ring dictates the molecule's reactivity and steric profile. Understanding its core properties is the first step in leveraging its synthetic potential.
Chemical Structure and Identifiers
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IUPAC Name: 4-acetamido-2-fluorobenzene-1-sulfonyl chloride
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CAS Number: 351893-36-8
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Molecular Formula: C₈H₇ClFNO₃S
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Molecular Weight: 251.67 g/mol
Caption: Chemical structure of 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride.
Projected Physicochemical Data
The following properties are projected based on data from analogous compounds, primarily 4-acetamidobenzenesulfonyl chloride and various fluorobenzenesulfonyl chlorides.[3][4][5][6]
| Property | Projected Value | Rationale & Key Considerations |
| Appearance | White to off-white crystalline solid | Typical for arylsulfonyl chlorides.[7] |
| Melting Point | ~140-150 °C (with decomposition) | The high melting point of 4-acetamidobenzenesulfonyl chloride (~146 °C) is likely to be the dominant factor. The fluorine may cause a slight depression. |
| Solubility | Soluble in chloroform, dichloromethane; slightly soluble in benzene, ether; reactive with water.[7][8] | The polarity of the acetamido and sulfonyl groups, combined with the aromatic ring, dictates solubility in organic solvents. |
| Stability | Moisture-sensitive; heat-sensitive. | The sulfonyl chloride moiety is susceptible to hydrolysis, releasing corrosive HCl gas.[7] Store under an inert atmosphere in a cool, dry place.[9][10] |
Section 2: Synthesis and Purification
The synthesis of 4-acetamido-2-fluorobenzene-1-sulfonyl chloride requires a regioselective approach to ensure the correct placement of the three key functional groups. While multiple pathways are conceivable, a robust and scalable method involves the direct chlorosulfonation of a suitable precursor.
Proposed Synthetic Pathway: Chlorosulfonation of 3-Fluoroacetanilide
The most direct route is the electrophilic aromatic substitution of 3-fluoroacetanilide with chlorosulfonic acid. The acetamido group is a powerful ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The directing power of the acetamido group will dominate, guiding the bulky chlorosulfonyl group to the sterically accessible para-position.
Caption: Proposed synthetic workflow for 4-Acetamido-2-fluorobenzene-1-sulfonyl chloride.
Detailed Experimental Protocol (Projected)
Warning: This reaction should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[9]
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Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
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Reagent Preparation: Charge the flask with 3-fluoroacetanilide (1.0 eq) dissolved in a minimal amount of dichloromethane. Cool the flask to 0 °C in an ice-water bath.
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Chlorosulfonation: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
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Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
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Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.
Section 3: Reactivity and Mechanistic Insights
The synthetic utility of this reagent is centered on the high reactivity of the sulfonyl chloride group. It serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.
Core Reactivity: Sulfonamide Formation
The reaction with primary or secondary amines is the most common application, yielding stable sulfonamide linkages. This reaction is fundamental to the synthesis of sulfa drugs and other bioactive molecules.[8]
The mechanism proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.
Caption: Reaction mechanism for sulfonamide formation.
Section 4: Applications in Drug Discovery
This reagent is not a therapeutic agent itself but a high-value intermediate for constructing complex drug candidates.
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Kinase Inhibitors: The sulfonamide moiety is a common feature in many ATP-competitive kinase inhibitors, where it can act as a hinge-binding element. The fluorine atom can be used to probe specific interactions within the active site or to block metabolic hotspots.
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Antibacterial Agents: Building upon the legacy of sulfa drugs, this scaffold can be used to generate novel antibacterial agents designed to overcome resistance mechanisms.[2]
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Other Therapeutic Areas: The versatility of the sulfonyl chloride allows for its use in creating compounds for a wide range of targets, including carbonic anhydrase inhibitors and antiviral agents.[8]
Section 5: Safety and Handling
As a reactive sulfonyl chloride, this compound must be handled with care.
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Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce hydrochloric acid gas.[9][11][12]
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Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10]
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.[8][10]
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Spill & Disposal: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste in accordance with local regulations.
References
- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
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Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]
- Google Patents. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
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PubChem. 4-Fluorobenzenesulfonyl chloride. [Link]
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Fisher Scientific. 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]
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Synthesis of sulfonyl chloride substrate precursors. [Link]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]
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Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]
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(Note: An actual image of the chemical structure with numbered atoms would be placed here for clarity in a real publication.)
